N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
CAS No.: 942007-31-0
Cat. No.: VC7124690
Molecular Formula: C16H12N4O4S
Molecular Weight: 356.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942007-31-0 |
|---|---|
| Molecular Formula | C16H12N4O4S |
| Molecular Weight | 356.36 |
| IUPAC Name | N-(4-nitrophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C16H12N4O4S/c21-15(17-11-3-5-12(6-4-11)20(23)24)10-19-16(22)8-7-13(18-19)14-2-1-9-25-14/h1-9H,10H2,(H,17,21) |
| Standard InChI Key | UEUDPTYLPAVYND-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound belonging to the class of acetamides. It features a unique structural arrangement that includes nitrophenyl and thiophenyl functionalities, which are known for their biological activities. This compound is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms within its ring structure.
Chemical Formula and Molecular Weight
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Molecular Formula: C16H12N4O4S
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Molecular Weight: 356.36 g/mol
Structural Features
The compound's structure includes an acetamide group, a nitrophenyl moiety, and a thiophenyl ring attached to a pyridazine core. This arrangement suggests potential for diverse chemical reactivity and biological activity.
Synthesis
The synthesis of N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step reactions, including condensation and cyclization processes. A common method involves the reaction between 4-nitrophenyl acetamide and thiophene derivatives under controlled conditions.
Comparison with Other Compounds
Other compounds in the acetamide class, such as N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown anti-inflammatory potency and potential as 5-lipoxygenase inhibitors . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer activities .
Future Research Directions
Future research should focus on:
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In Vitro and In Vivo Studies: To evaluate the compound's biological activity, including anti-inflammatory and antimicrobial effects.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved efficacy and safety.
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Pharmacokinetic and Pharmacodynamic Studies: To understand the compound's metabolism, distribution, and mode of action.
Comparison with Similar Compounds
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